

Disperse Blue 148: A Technical Overview for Scientific Professionals

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Compound of Interest		
Compound Name:	Disperse Blue 148	
Cat. No.:	B1663511	Get Quote

An In-depth Examination of its Chemical Properties and Toxicological Profile within the Azo Dye Class

This technical guide provides a comprehensive overview of **Disperse Blue 148**, a single azo disperse dye. While primarily utilized in the textile industry for dyeing polyester fabrics, its chemical nature as an azo compound warrants a thorough toxicological assessment, particularly for researchers, scientists, and drug development professionals who may encounter this or structurally related compounds. This document outlines its known chemical and physical properties and delves into the broader toxicological considerations for azo dyes, providing a framework for its scientific evaluation.

Chemical and Physical Properties of Disperse Blue 148

Disperse Blue 148 is an organic compound characterized by the presence of an azo group (-N=N-) linking substituted aromatic rings. The following table summarizes its key chemical and physical data.



Property	Value	Citation(s)
CAS Registry Number	61968-29-4, 52239-04-0	[1]
Molecular Formula	C19H19N5O4S	[1]
Molecular Weight	413.45 g/mol	[1]
Molecular Structure	Single azo class	[1]
Synonyms	C.I. Disperse Blue 148, C.I. 11124, Palanil Dark Blue 3RT, Dianix Dark Blue SE 3RT	[2]
Appearance	Blue powder or grain	[3][4]

Toxicological Profile and General Considerations for Azo Dyes

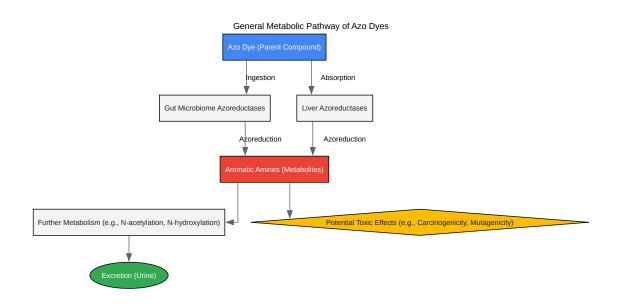
Specific toxicological studies on **Disperse Blue 148** are not extensively available in public literature. However, its classification as an azo dye provides a basis for understanding its potential biological interactions and toxicological risks. Azo dyes themselves generally exhibit low toxicity. The primary toxicological concern arises from their metabolic breakdown products. [5]

Many azo dyes are known to possess carcinogenic and mutagenic properties and can elicit allergic reactions.[1][6] The carcinogenicity of these dyes is often linked to their cleavage products, such as benzidine, a known human urinary bladder carcinogen.[1][6]

Metabolic Activation and Pathway

The critical step in the toxicological activation of azo dyes is the reductive cleavage of the azo bond. This process, known as azoreduction, is primarily carried out by azoreductase enzymes produced by the gut microbiome and to some extent in the liver.[5][7] This metabolic process generates aromatic amines, which can be more toxic and genotoxic than the parent dye molecule.[7]





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General metabolic pathway of azo dyes.

Experimental Protocols for Toxicological Assessment

While specific experimental data for **Disperse Blue 148** is limited, a standard toxicological evaluation for a compound of this class would involve a battery of in vitro and in vivo assays. The following provides an overview of key experimental methodologies.



In Vitro Mutagenicity/Genotoxicity Assays

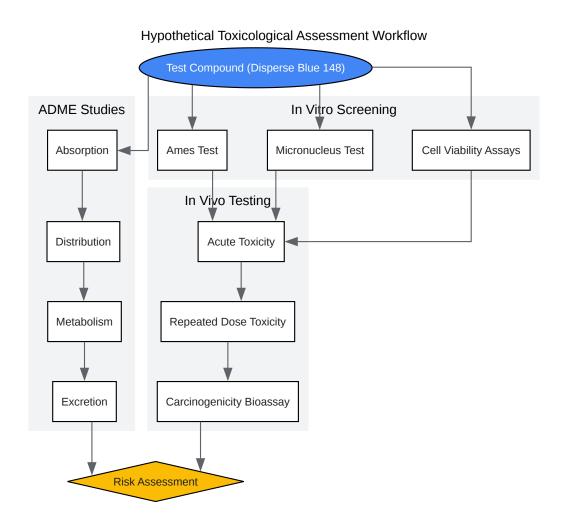
- Ames Test (Bacterial Reverse Mutation Assay):
 - Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
 - Methodology: Various strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are exposed to different concentrations of the test compound, both with and without metabolic activation (S9 fraction from rat liver). The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
- In Vitro Mammalian Cell Micronucleus Test:
 - Objective: To detect chromosomal damage or aneuploidy by quantifying the formation of micronuclei in cultured mammalian cells.
 - Methodology: A suitable mammalian cell line (e.g., CHO, V79, TK6) is treated with the test compound at various concentrations. After treatment and a recovery period, cells are harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes.

In Vivo Toxicological Studies

- Acute Oral Toxicity Study (e.g., OECD Guideline 423):
 - Objective: To determine the acute toxicity of a substance after a single oral dose and to estimate the LD50 (lethal dose for 50% of the test population).
 - Methodology: The test substance is administered orally to a group of fasted rodents
 (usually rats or mice) at a specific starting dose. Animals are observed for signs of toxicity
 and mortality over a 14-day period. The study proceeds in a stepwise manner with
 increasing or decreasing doses depending on the outcome.
- Repeated Dose Toxicity Study (e.g., 28-day or 90-day study):



- Objective: To evaluate the cumulative toxic effects of a substance after repeated daily administration over a prolonged period.
- Methodology: The test substance is administered daily (e.g., via oral gavage) to groups of rodents at three or more dose levels for 28 or 90 days. A control group receives the vehicle only. Throughout the study, clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored. At termination, a full necropsy is performed, and organs are weighed and examined histopathologically.





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